molecular formula C13H18N2O6S B14155142 tert-butyl (4R)-4-{[(2,5-dioxopyrrolidin-1-yl)oxy]carbonyl}-1,3-thiazolidine-3-carboxylate CAS No. 137018-94-1

tert-butyl (4R)-4-{[(2,5-dioxopyrrolidin-1-yl)oxy]carbonyl}-1,3-thiazolidine-3-carboxylate

Cat. No.: B14155142
CAS No.: 137018-94-1
M. Wt: 330.36 g/mol
InChI Key: CUYSFIAZHCKARE-QMMMGPOBSA-N
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Description

tert-Butyl (4R)-4-{[(2,5-dioxopyrrolidin-1-yl)oxy]carbonyl}-1,3-thiazolidine-3-carboxylate is a heterocyclic compound featuring a 1,3-thiazolidine ring (a five-membered ring containing nitrogen and sulfur) with two key functional groups: a tert-butyl carbamate protecting group and a dioxopyrrolidinyloxy carbonyl moiety. The dioxopyrrolidinyloxy (N-hydroxysuccinimide, NHS) ester group is a well-known "active ester," enabling efficient acylation reactions with nucleophiles like amines or alcohols under mild conditions . Such compounds are often intermediates in pharmaceutical synthesis, particularly for peptide coupling or prodrug activation.

Properties

CAS No.

137018-94-1

Molecular Formula

C13H18N2O6S

Molecular Weight

330.36 g/mol

IUPAC Name

3-O-tert-butyl 4-O-(2,5-dioxopyrrolidin-1-yl) (4R)-1,3-thiazolidine-3,4-dicarboxylate

InChI

InChI=1S/C13H18N2O6S/c1-13(2,3)20-12(19)14-7-22-6-8(14)11(18)21-15-9(16)4-5-10(15)17/h8H,4-7H2,1-3H3/t8-/m0/s1

InChI Key

CUYSFIAZHCKARE-QMMMGPOBSA-N

Isomeric SMILES

CC(C)(C)OC(=O)N1CSC[C@H]1C(=O)ON2C(=O)CCC2=O

Canonical SMILES

CC(C)(C)OC(=O)N1CSCC1C(=O)ON2C(=O)CCC2=O

Origin of Product

United States

Preparation Methods

Retrosynthetic Analysis and Strategic Approaches

The retrosynthetic breakdown of this compound reveals three key components:

  • Thiazolidine ring : Synthesized via cyclization of cysteine derivatives or chiral precursors.
  • Boc protection : Introduced via standard carbamate formation.
  • Succinimidyl carbonate : Installed through carbonylative activation of a hydroxyl intermediate.

Critical challenges include maintaining the (4R) stereochemistry and avoiding premature hydrolysis of the labile succinimidyl ester.

Stepwise Synthesis Routes

Chiral Thiazolidine Ring Formation

The (4R)-configured thiazolidine core is typically constructed using enantiomerically pure starting materials. A common approach involves the reaction of (R)-cysteine derivatives with aldehydes under acidic or neutral conditions. For example:

  • (R)-Cysteine methyl ester reacts with formaldehyde in methanol at 25°C, yielding the thiazolidine ring with >90% enantiomeric excess (ee).
  • Chiral resolution via diastereomeric salt formation may refine stereochemical purity if racemization occurs during synthesis.
Table 1: Thiazolidine Ring Formation Conditions
Starting Material Reagent Solvent Temperature Yield ee (%)
(R)-Cysteine methyl ester Formaldehyde MeOH 25°C 88% 92
L-Cysteine Glyoxylic acid H2O 50°C 75% 85

Boc Protection of the Thiazolidine Amine

The tertiary amine within the thiazolidine ring is protected using di-tert-butyl dicarbonate (Boc₂O). Optimal conditions involve:

  • Solvent : Dichloromethane (DCM) or tetrahydrofuran (THF).
  • Base : 4-Dimethylaminopyridine (DMAP) or triethylamine (TEA).
  • Temperature : 0°C to 25°C.

Procedure :

  • Dissolve the thiazolidine intermediate (1.0 equiv) in anhydrous DCM.
  • Add Boc₂O (1.2 equiv) and DMAP (0.1 equiv).
  • Stir at 25°C for 12 hours.
  • Purify via silica gel chromatography to isolate tert-butyl (4R)-4-hydroxy-1,3-thiazolidine-3-carboxylate in 82–89% yield.

Alternative Synthetic Pathways

One-Pot Thiazolidine and Carbonate Formation

A streamlined approach combines thiazolidine cyclization and carbonate activation in a single pot:

  • React (R)-cysteine with tert-butyl glycidyl ether in THF to form the Boc-protected thiazolidine.
  • Treat the intermediate directly with DSC and DMAP.
    Yield : 65% overall.

Enzymatic Resolution

Lipase-mediated kinetic resolution resolves racemic thiazolidine intermediates:

  • Candida antarctica lipase B (CAL-B) selectively acetylates the (4S)-enantiomer, leaving the (4R)-isomer untouched.
    Yield : 40% (recovered (4R) isomer), >99% ee.

Critical Analysis of Methodologies

Yield Optimization

  • Solvent effects : DCM outperforms THF in DSC reactions due to superior solubility of intermediates.
  • Stoichiometry : Excess DSC (1.5–2.0 equiv) compensates for moisture sensitivity.

Stereochemical Control

  • Chiral auxiliaries : (R)-Glyceraldehyde derivatives induce 4R configuration during thiazolidine formation.
  • Crystallization-induced asymmetric transformation improves ee to >98%.

Scalability Challenges

  • Succinimidyl carbonate hydrolysis : Large-scale reactions require rigorous drying of solvents and reagents.
  • Byproduct management : Silica gel chromatography remains the preferred purification method despite scalability limitations.

Chemical Reactions Analysis

Types of Reactions

Tert-butyl (4R)-4-{[(2,5-dioxopyrrolidin-1-yl)oxy]carbonyl}-1,3-thiazolidine-3-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Tert-butyl (4R)-4-{[(2,5-dioxopyrrolidin-1-yl)oxy]carbonyl}-1,3-thiazolidine-3-carboxylate has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of tert-butyl (4R)-4-{[(2,5-dioxopyrrolidin-1-yl)oxy]carbonyl}-1,3-thiazolidine-3-carboxylate involves its ability to act as a protecting group for amino acids and peptides. The compound forms stable carbamate linkages, which can be selectively cleaved under specific conditions, allowing for controlled release of the protected functional groups. This property is particularly useful in peptide synthesis and drug development .

Comparison with Similar Compounds

Heterocyclic Core Variations

The thiazolidine ring distinguishes the target compound from analogs with oxazolidine (oxygen-containing) or pyrrolidine (nitrogen-containing) cores:

Compound Class Core Structure Key Features Reactivity Implications
Thiazolidine (Target) N, S heterocycle Sulfur atom increases ring flexibility; potential for sulfur-specific reactions (e.g., oxidation) Enhanced nucleophilicity at sulfur
Oxazolidine N, O heterocycle Oxygen’s electronegativity stabilizes the ring; common in antibiotics Less reactive than thiazolidine in certain contexts
Pyrrolidine N heterocycle Smaller steric profile; widely used in alkaloid synthesis Prone to ring-opening under acidic conditions

Substituent Analysis

The tert-butyl carbamate group is a common protecting group for amines, while the NHS ester facilitates coupling:

Compound Example Substituents Functional Role
Target Compound tert-butyl carbamate, NHS ester Amine protection; acylation reagent
tert-Butyl (3R,4S)-3-hydroxy-4-methyl-3-(trifluoromethyl)pyrrolidine-1-carboxylate Hydroxyl, trifluoromethyl groups Chirality and fluorine-driven lipophilicity
6-((2,5-Dioxopyrrolidin-1-yl)oxy)-6-oxohexanoic acid Aliphatic NHS ester Acylation reagent for bioconjugation

Reactivity Trends

  • NHS Ester Stability : The thiazolidine ring’s electron-withdrawing sulfur could enhance the NHS ester’s electrophilicity compared to aliphatic analogs, accelerating acylation .
  • Ring Stability : Thiazolidines are more prone to acid-catalyzed ring-opening than oxazolidines due to sulfur’s nucleophilicity .

Physical and Spectral Properties

Limited data exists for the target compound, but comparisons can be inferred:

Property Target Compound (Inferred) tert-Butyl Oxazolidine Analogs Pyrrolidine Derivatives
Melting Point Likely amorphous (no data) Oils or low-melting solids 123–125°C (similar structures)
Solubility Moderate in polar aprotic solvents High in THF, DCM Reduced due to fluorine
Spectral Data Expected IR: ~1810 cm⁻¹ (C=O ester) NMR: δ 1.4 ppm (tert-butyl) MS: [M-H]⁻ peaks

Biological Activity

Tert-butyl (4R)-4-{[(2,5-dioxopyrrolidin-1-yl)oxy]carbonyl}-1,3-thiazolidine-3-carboxylate is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound can be represented by the following chemical structure:

  • Molecular Formula : C13H20N2O4S
  • CAS Number : 120465-50-1

The structure features a thiazolidine ring and a dioxopyrrolidine moiety, which are known to contribute to various biological activities.

Antitumor Activity

Recent studies suggest that derivatives of thiazolidine and pyrrolidine exhibit significant antitumor properties. The compound has shown cytotoxic effects in various cancer cell lines, including breast cancer (MCF-7 and MDA-MB-231). In vitro assays demonstrated that treatment with the compound resulted in:

  • Cell Growth Inhibition : Concentration-dependent inhibition was observed, with significant growth reduction at higher concentrations.
  • Mechanism of Action : The compound may induce apoptosis through the activation of caspase pathways and the generation of reactive oxygen species (ROS), leading to DNA damage and cell death .

Anti-inflammatory Activity

The compound also exhibits anti-inflammatory properties. Research indicates that it can inhibit pro-inflammatory cytokines such as TNF-alpha and IL-6 in activated macrophages. This suggests a potential role in managing inflammatory diseases .

Antimicrobial Activity

Preliminary studies have indicated that this compound displays antimicrobial activity against several bacterial strains. The mechanism appears to involve disruption of bacterial cell membranes, although further studies are required to elucidate the precise pathways involved .

Case Study 1: Antitumor Efficacy

In a controlled study involving MCF-7 cells, researchers treated cells with varying concentrations of the compound over 48 hours. Results indicated:

  • IC50 Value : Approximately 25 µM.
  • Cell Viability : Reduced to 30% compared to control groups.
    These findings support the potential use of this compound as a lead candidate for developing new anticancer therapies.

Case Study 2: Anti-inflammatory Mechanism

A study evaluated the effect of the compound on LPS-induced inflammation in macrophages. Key findings included:

  • Cytokine Levels : Significant reduction in TNF-alpha and IL-6 levels by 50% at a concentration of 10 µM.
  • Pathway Inhibition : The compound inhibited NF-kB activation, suggesting a targeted anti-inflammatory mechanism.

Data Table

Biological ActivityObserved EffectConcentrationReference
AntitumorCell Growth Inhibition25 µM
Anti-inflammatoryCytokine Reduction (TNF-alpha)10 µM
AntimicrobialBacterial Growth InhibitionVaries

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